molecular formula C11H12N2O B8707756 5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B8707756
M. Wt: 188.23 g/mol
InChI Key: JGYYSHGECKFZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Solvent-free methods have been explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s tautomeric forms and the presence of functional groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazolone ring .

Scientific Research Applications

5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2-phenyl-1,2-dihydro-pyrazol-3-one stands out due to its specific ethyl and phenyl substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-ethyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-2-9-8-11(14)13(12-9)10-6-4-3-5-7-10/h3-8,12H,2H2,1H3

InChI Key

JGYYSHGECKFZDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.